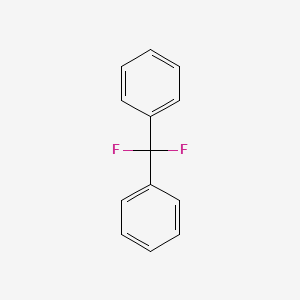

Difluorodiphenylmethane

Descripción

Contextualization within Organofluorine Chemistry and its Research Significance

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science, with profound impacts on pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnih.gov Difluorodiphenylmethane is a key example within this field, primarily due to its central gem-difluoromethylene (CF2) group.

The CF2 group is of particular interest as it is considered a bioisostere of functional groups like carbonyls (C=O) and ether oxygens (-O-). rsc.orgrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or chemical activities to a molecule. u-tokyo.ac.jpopenmedscience.com This mimicry allows medicinal chemists to replace metabolically vulnerable groups with the more stable and lipophilic CF2 unit, potentially enhancing the pharmacokinetic profile of drug candidates. princeton.edu The incorporation of the gem-difluoro group can influence a molecule's acidity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net Consequently, this compound and its derivatives are valuable building blocks in drug discovery and development. rsc.orgchemimpex.com

Beyond its bioisosteric applications, the difluoromethylene bridge in this compound contributes to unique chemical reactivity and stability, making it a target for the development of novel synthetic methodologies. rsc.orgnih.gov Its structural framework is also utilized in the synthesis of advanced polymers and specialty chemicals, where the fluorine atoms enhance thermal stability and chemical resistance. chemimpex.com

Historical Perspectives on this compound Research Evolution

The evolution of research on this compound is intrinsically linked to the broader development of fluorination techniques in organic chemistry. Early organofluorine chemistry, dating back to the 19th century, relied on harsh reagents like elemental fluorine. numberanalytics.combeilstein-journals.org The development of safer and more selective fluorinating agents throughout the 20th century was crucial for the synthesis of complex fluorinated molecules. numberanalytics.comchinesechemsoc.org

The synthesis of this compound itself has evolved from classical methods to more sophisticated and milder procedures. An early method for generating such gem-difluoro compounds involved the reaction of diaryl ketones, such as benzophenone (B1666685), with fluorinating agents. A significant advancement was the development of methods using dithiolane derivatives. For instance, 2,2-diaryl-1,3-dithiolanes can be converted to α,α-difluorodiphenylmethane derivatives using reagents like sulfuryl chloride in combination with pyridinium (B92312) polyhydrogen fluoride (B91410) or a combination of Selectfluor® and Olah's reagent under mild conditions. researchgate.netdokumen.pubresearchgate.net Another approach involves the use of bromine trifluoride, which can convert the corresponding thione into the desired this compound. acs.org The ongoing development of these synthetic routes reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance in organofluorine chemistry. chinesechemsoc.org

Scope and Research Objectives Pertaining to this compound

Current research involving this compound is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. Key research objectives include:

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, scalable, and environmentally benign methods to synthesize this compound and its derivatives. researchgate.net This includes the exploration of new catalytic systems, such as those based on palladium, for C-F bond formation and the use of novel fluorinating agents. rsc.orgnih.gov

Applications in Drug Discovery: A primary focus is the use of the this compound scaffold as a building block for new therapeutic agents. chemimpex.comchemimpex.com Researchers are incorporating this moiety into complex molecules to improve pharmacological properties like metabolic stability, bioavailability, and potency. rsc.orgdrughunter.comenamine.net The difluoromethyl group, accessible from the gem-difluoroalkene, is particularly valued as a lipophilic hydrogen bond donor, mimicking hydroxyl or thiol groups. nih.govacs.orgau.dk

Materials Science Innovation: In materials science, this compound is used as an intermediate in the creation of high-performance polymers and coatings. chemimpex.comchemimpex.com The objective is to leverage the properties conferred by the fluorine atoms, such as enhanced thermal stability and chemical resistance, to develop advanced materials for demanding industrial applications. chemimpex.com

Probing Biological Mechanisms: Derivatives of this compound are used as chemical probes in biochemical research to study enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways. chemimpex.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | [difluoro(phenyl)methyl]benzene | nih.gov |

| CAS Number | 360-11-2 | nih.gov |

| Molecular Formula | C13H10F2 | nih.gov |

| Molecular Weight | 204.22 g/mol | chemicalbook.com |

| Melting Point | 29-30 °C | chemicalbook.com |

| Boiling Point | 258-260 °C (at 742 mmHg) | chemicalbook.com |

| Density | 1.145 g/mL (at 25 °C) | chemicalbook.com |

| Refractive Index (n20/D) | 1.536 | chemicalbook.com |

Table 2: Selected Synthetic Precursors for this compound

| Precursor | Reagents | Significance | Reference |

|---|---|---|---|

| Benzophenone 1,3-Dithiolane | Sulfuryl Chloride, Pyridinium Polyhydrogen Fluoride | Provides a simplified, high-yield route from dithiolane derivatives. | dokumen.pub |

| 2,2-Diaryl-1,3-dithiolanes | Selectfluor®, Pyridinium Polyhydrogen Fluoride (Olah's Reagent) | A mild method for desulfurative fluorination. | researchgate.net |

| Diphenylmethane-2-thione | Bromine Trifluoride (BrF3) | Direct conversion of a thiocarbonyl to the CF2 group. | acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

[difluoro(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTDRHCAWKTYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189557 | |

| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-11-2 | |

| Record name | 1,1′-(Difluoromethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Difluorodiphenylmethane and Its Analogues

Classical and Contemporary Synthesis Routes

The construction of the difluorodiphenylmethane framework can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods range from historical, well-established reactions to more modern, specialized fluorination techniques.

Balz-Schiemann Reaction and Derivatives

The Balz-Schiemann reaction represents a traditional and widely utilized method for the introduction of fluorine onto an aromatic ring. wikipedia.orgjk-sci.com This reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). wikipedia.orgjk-sci.com

In the context of this compound synthesis, a common starting material is 4,4'-methylenebis[benzenamine]. googleapis.comgoogle.com The reaction involves treating this diamine with reagents such as sodium nitrite (B80452) and tetrafluoroboric acid (HBF4) to form the bis(diazonium) tetrafluoroborate intermediate. wikipedia.orggoogleapis.com Subsequent heating of this intermediate leads to the loss of nitrogen gas and the formation of the desired 4,4'-difluorodiphenylmethane. wikipedia.org

While effective, the classical Balz-Schiemann reaction has been noted for its use of potentially hazardous reagents and the generation of significant waste streams. googleapis.com To address these concerns, variations of the reaction have been developed. For instance, alternative counterions to tetrafluoroborate, such as hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻), have been explored and shown to improve yields for certain substrates. wikipedia.orgjk-sci.com Furthermore, conducting the diazotization with nitrosonium salts like [NO]SbF₆ can circumvent the need to isolate the diazonium intermediate. wikipedia.org Greener approaches utilizing ionic liquids as recyclable reaction media have also been investigated to minimize waste and improve the safety profile of the process. researchgate.netresearchgate.net

Table 1: Comparison of Balz-Schiemann Reaction Variations

| Feature | Classical Balz-Schiemann | Ionic Liquid-Mediated | Alternative Counterions (e.g., PF₆⁻) |

|---|---|---|---|

| Fluoride Source | Tetrafluoroboric acid (HBF₄) | Ionic Liquid (e.g., [bmim][BF₄]) | Hexafluorophosphoric acid (HPF₆) |

| Key Advantage | Well-established methodology | Recyclable reaction medium, potentially safer | Improved yields for specific substrates |

| Key Disadvantage | Waste generation, safety concerns | May require specific ionic liquid synthesis | Cost and availability of reagents |

Friedel-Crafts Reactions for Diphenylmethane (B89790) Core Formation

The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. iitk.ac.inwikipedia.org Both Friedel-Crafts alkylation and acylation can be employed to construct the central diphenylmethane skeleton, which can then be subjected to fluorination, or fluorinated precursors can be used directly.

A direct route to the diphenylmethane core involves the Friedel-Crafts alkylation of an arene with a benzyl (B1604629) halide. google.com For instance, the reaction of benzene (B151609) with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields diphenylmethane. google.com To produce this compound, one could start with fluorobenzene (B45895) and an appropriately substituted benzyl halide. A historical synthesis method involves the reaction of fluorobenzene with formaldehyde. googleapis.com

Another approach is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl halide or anhydride. iitk.ac.inwikipedia.org For example, the acylation of fluorobenzene with 4-fluorobenzoyl chloride would produce 4,4'-difluorobenzophenone (B49673). googleapis.com This ketone can then be reduced to the corresponding methylene (B1212753) group of 4,4'-difluorodiphenylmethane. One of the key advantages of the acylation route is that the deactivating nature of the ketone product prevents multiple acylations from occurring. google.com

Modern advancements in Friedel-Crafts chemistry have focused on developing more environmentally benign and efficient catalysts. For example, solid acid catalysts, such as zeolites, are used in industrial-scale alkylations. wikipedia.org Additionally, air- and moisture-tolerant catalysts, like ferroceniumboronic acid hexafluoroantimonate, have been shown to be effective for the benzylation of arenes with benzylic alcohols under mild conditions. acs.org

Table 2: Selected Friedel-Crafts Routes to Diphenylmethane Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene | Benzyl chloride | AlCl₃ | Diphenylmethane | google.com |

| Fluorobenzene | Formaldehyde | Not specified | This compound | googleapis.com |

| Fluorobenzene | 4-Fluorobenzoyl chloride | Lewis Acid | 4,4'-Difluorobenzophenone | googleapis.com |

Specialized Fluorination Strategies

Beyond the classical methods, several specialized fluorination strategies have been developed to introduce geminal difluoro groups (CF₂) into molecules, providing access to this compound and its analogues from carbonyl precursors.

Pyridinium (B92312) polyhydrogen fluoride (PPHF), often referred to as Olah's reagent, is a versatile and widely used fluorinating agent. rsc.orgresearchgate.net It is particularly effective for the gem-difluorination of carbonyl compounds and their derivatives, such as dithiolanes. rsc.orgnsf.gov.lk

A common strategy involves the conversion of a diaryl ketone, such as benzophenone (B1666685), into its corresponding 2,2-diaryl-1,3-dithiolane. rsc.orgnsf.gov.lk This dithiolane is then treated with a combination of an N-haloimide, like N-bromosuccinimide (NBS), and PPHF. nsf.gov.lk This reaction proceeds to furnish the desired 1,1-difluorodiarylmethane. The use of sulfuryl chloride (SO₂Cl₂) in PPHF has also been reported to achieve this transformation with a simpler work-up procedure. nsf.gov.lk These methods provide a high-yielding route to gem-difluorinated diaryl compounds under mild conditions. nsf.gov.lk

Bromine trifluoride (BrF₃) is a highly reactive and powerful fluorinating agent. thieme-connect.deresearchgate.net It is capable of converting various carbonyl derivatives into gem-difluoro (CF₂) moieties. thieme-connect.de To moderate its reactivity and improve selectivity, it can be used in the form of complexes, such as with pyridine.

The application of bromine trifluoride is particularly useful for the fluorination of substrates that are unreactive towards other fluorinating agents. thieme-connect.de For example, it can effectively fluorinate azines, hydrazones, and O-methyloximes derived from ketones to produce the corresponding gem-difluorides. thieme-connect.de While highly effective, the extreme reactivity of BrF₃ necessitates careful handling and specialized equipment. researchgate.netthieme-connect.de

Selectfluor, a user-friendly and stable electrophilic fluorinating agent, has emerged as a valuable tool in modern organofluorine chemistry. sigmaaldrich.comsioc-journal.cn It is particularly effective in desulfurative fluorination reactions, often in combination with a fluoride source like PPHF. rsc.orgmst.edu

A notable application is the gem-difluorination of 2,2-diaryl-1,3-dithiolanes. rsc.orgrsc.org The reaction of these dithiolane derivatives with Selectfluor and PPHF provides the corresponding 1,1-difluorodiarylmethanes in moderate to good yields under mild conditions. rsc.orgmst.edursc.org This method benefits from the synergistic effect of the two reagents, as neither Selectfluor nor PPHF alone is effective under the same conditions. rsc.org This approach represents a convenient and efficient method for the preparation of this compound analogues from readily available diaryl ketones. rsc.orgresearchgate.net Recent work has also shown that Selectfluor can be used to oxidize carbamothioates to generate sulfonyl fluorides, highlighting its versatility as an oxidant and fluorinating agent. nih.gov

Table 3: Comparison of Specialized Fluorination Strategies for Ketone to CF₂ Conversion

| Method | Key Reagents | Substrate | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| PPHF Application | N-Bromosuccinimide, PPHF | 2,2-Diaryl-1,3-dithiolane | High yields, mild conditions | Removal of byproducts can be cumbersome |

| Bromine Trifluoride | Bromine Trifluoride (BrF₃) | Azines, Hydrazones | Highly effective for unreactive substrates | Extreme reactivity, requires careful handling |

| Selectfluor-Mediation | Selectfluor, PPHF | 2,2-Diaryl-1,3-dithiolane | Convenient, efficient, synergistic effect | Requires two-reagent system |

Alternative Precursor-Based Syntheses

The synthesis of this compound and its analogues can be accomplished through a variety of routes that employ alternative starting materials. These methods offer flexibility in synthesis design, often leveraging more accessible or cost-effective precursors.

One such alternative involves the use of diaryldiazomethanes. These compounds can be treated with a suitable fluorinating agent to introduce the two fluorine atoms at the methylene bridge. Another common strategy is the halogen exchange (Halex) reaction of gem-dihaloalkanes, such as dichlorodiphenylmethane (B138671) or dibromodiphenylmethane, with a fluoride source like potassium fluoride. google.com Additionally, benzophenone derivatives can serve as precursors, where the carbonyl group is transformed into a difluoromethylene group using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). researchgate.net A novel, environmentally friendly approach has also been described, involving the solvent- and catalyst-free reaction of difluoroenoxysilanes with arylglyoxals, which proceeds through hydrogen-bond interactions. mdpi.com

| Precursor | Reagent(s) | Product | Key Transformation |

| Diaryldiazomethane | Fluorinating Agent | This compound | Fluorination of diazo group |

| Dichlorodiphenylmethane | Potassium Fluoride (KF) | This compound | Halogen Exchange (Halex) |

| Dibromodiphenylmethane | Fluoride Source | This compound | Halogen Exchange (Halex) |

| Benzophenone | Sulfur Tetrafluoride (SF4), DAST | This compound | Deoxyfluorination |

| Difluoroenoxysilane | Arylglyoxal | gem-Difluorinated product | Solvent- and catalyst-free reaction mdpi.com |

Innovative Synthetic Approaches and Green Chemistry Considerations

In line with the principles of green chemistry, which advocate for the design of chemical processes that minimize environmental impact, innovative approaches to this compound synthesis are continuously being developed. ijnc.iracs.orgrasayanjournal.co.in These methods prioritize efficiency, safety, and sustainability. ijnc.irmdpi.com

Microreactor Technologies in this compound Synthesis

Microreactor technology, also known as flow chemistry, offers significant advantages for chemical synthesis, including enhanced safety, improved reaction control, and scalability. chimia.chmdpi.comrsc.org These systems utilize channels with sub-millimeter dimensions, providing a high surface-area-to-volume ratio that allows for excellent heat and mass transfer. mdpi.comnih.gov This precise control over reaction parameters like temperature and mixing can lead to higher yields and selectivities. chimia.chrsc.org

Catalytic Methodologies in Fluorodiphenylmethane Production

Catalytic methods are at the forefront of green chemistry, offering pathways to desired products with higher efficiency and reduced waste. researchgate.net In the context of fluorodiphenylmethane production, research has focused on developing both nucleophilic and electrophilic fluorination catalysts.

Nucleophilic Fluorination: Transition metal catalysts, particularly those based on palladium and copper, have been investigated for the nucleophilic fluorination of C(sp³)–H bonds. beilstein-journals.org These methods often involve a radical-polar crossover mechanism. For instance, silver-catalyzed benzylic fluorination has been demonstrated. beilstein-journals.org Photoredox catalysis has also emerged as a powerful tool, enabling the fluorination of diphenylmethane under mild conditions. researchgate.net In some cases, difluorination of methylene groups can be achieved. chemrxiv.org

Electrophilic Fluorination: Visible light-promoted, metal-free C–H activation has been achieved using diarylketones as catalysts. nih.gov For example, 9-fluorenone (B1672902) can catalyze the monofluorination of benzylic C-H bonds, while xanthone (B1684191) can promote difluorination. nih.gov Palladium-catalyzed methods for the directed C–H fluorination have also been developed. nih.gov Photochemical processes using photocatalysts like tetrabutylammonium (B224687) decatungstate have also been explored for the fluorination of unactivated sp³ C-H bonds. google.com

| Catalytic Approach | Catalyst Type | Key Features |

| Nucleophilic Fluorination | Palladium, Copper, Silver, Photoredox catalysts | Enables use of nucleophilic fluoride sources; often proceeds via radical intermediates. beilstein-journals.orgresearchgate.net |

| Electrophilic Fluorination | Diarylketones (metal-free), Palladium | Direct C-H activation; can be controlled for mono- or difluorination. nih.gov |

Chemical Reactivity and Reaction Mechanisms of Difluorodiphenylmethane

Reactivity in Superacidic Environments

Superacids, which are acid systems stronger than 100% sulfuric acid, provide a medium for the generation of highly reactive electrophilic species from otherwise stable precursors. wikipedia.orglibretexts.org The behavior of difluorodiphenylmethane in these media is characterized by the formation of carbocationic intermediates, which can then undergo further reactions. nih.gov

Formation of Electrophilic Intermediates (e.g., Carbocations, Acylium Ions)

In the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H, also known as triflic acid), this compound can be ionized to form electrophilic intermediates. nih.gov The proposed mechanism involves the protonation of one of the fluorine atoms by the superacid. nih.gov This protonation creates a good leaving group, hydrogen fluoride (B91410) (HF), which is subsequently eliminated. The loss of HF results in the formation of a stabilized α-fluorodiphenylmethyl cation, a type of benzylic carbocation. nih.govgoogleapis.com

The formation of such carbocationic species is a key step that dictates the subsequent reactivity of this compound in superacidic solutions. wikipedia.orgnih.gov These benzylic cations are highly electrophilic and can react with available nucleophiles in the reaction mixture. nih.gov

Friedel-Crafts Type Reactions in Superacidic Media

The electrophilic intermediates generated from this compound in superacids can participate in Friedel-Crafts type reactions. nih.govyoutube.comwikipedia.org In a mechanistic test, the reaction of this compound with benzene (B151609) in triflic acid was studied. The products formed were benzophenone (B1666685) and triphenylmethanol (B194598) in approximately equal amounts. nih.gov

The formation of these products is consistent with a Friedel-Crafts pathway where the initially formed α-fluorodiphenylmethyl cation acts as the electrophile and attacks the benzene ring. nih.govsaskoer.ca The resulting intermediate can then undergo further transformations, including reaction with water during workup, to yield the observed products. nih.gov It was noted that benzophenone itself does not react with benzene under these conditions, indicating it is not an intermediate leading to triphenylmethanol. nih.gov This suggests that the triarylmethanol product arises from the reaction of a benzylic cation with benzene. nih.gov

| Reactants | Acid Medium | Products | Proposed Intermediate |

|---|---|---|---|

| This compound, Benzene | CF₃SO₃H | Benzophenone, Triphenylmethanol | α-Fluorodiphenylmethyl cation |

Protolytic Defluorination Pathways

Protolytic defluorination is the fundamental process enabling the reactivity of this compound in superacids. nih.govresearchgate.net The mechanism begins with the protonation of a fluorine atom by the strong Brønsted superacid. nih.gov This step is analogous to the proposed activation of other trifluoromethyl-substituted arenes in superacid media. nih.gov

Carbon-Fluorine Bond Activation and Functionalization Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in synthetic chemistry. nih.gov Research has focused on methods to cleave this bond in this compound and related difluoromethylarenes to allow for further functionalization.

Frustrated Lewis Pair (FLP) Mediated C-F Activation

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have emerged as potent systems for activating small molecules, including C-F bonds. nih.govwikipedia.org

A silylium (B1239981) phosphine (B1218219) adduct has been reported to successfully mediate the single C-F bond activation in this compound. nih.gov In this system, the silylium ion acts as the potent Lewis acid, abstracting a fluoride ion from the difluoromethylene group. Simultaneously, the generated benzylic carbocation is trapped by the Lewis basic phosphine component of the FLP. nih.gov This process results in a fluoroalkylphosphonium product and a stable silyl (B83357) fluoride, providing a thermodynamic driving force for the reaction. nih.gov DFT studies have suggested that the Lewis acid can abstract the fluoride without prior dissociation of the Lewis base, indicating a cooperative mechanism. nih.gov

Transition Metal Catalyzed Carbon-Fluorine Bond Transformations

Transition metal catalysis offers a powerful and versatile platform for the functionalization of C-F bonds. nih.gov While many studies focus on gem-difluoroalkenes, the principles have been extended to benzylic C-F bonds, such as those in difluoromethylarenes. nih.govresearchgate.net

Palladium-catalyzed reactions have shown promise for the selective activation of a single benzylic C-F bond in difluoromethylarenes. nih.govmdpi.com Research has demonstrated that the combination of a low-valent transition metal, such as palladium(0), with a fluorophilic activator (like a lithium or barium salt) can enable the enantioselective substitution of one fluorine atom. nih.govresearchgate.net The proposed mechanism involves the oxidative addition of the C-F bond to the palladium center, a step facilitated by the fluorophilic cation. nih.govmdpi.com The resulting organometallic intermediate can then react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds and providing access to monofluorinated products. nih.govacs.org This approach highlights the potential for controlled, selective functionalization of the otherwise robust difluoromethylene group in compounds like this compound. nih.govresearchgate.net

| Catalyst System | Substrate Class | Key Features | Reference |

|---|---|---|---|

| [Pd(crotyl)Cl]₂ / (R)-BINAP | Difluoromethylarenes | Enantioselective activation of a single benzylic C-F bond. | nih.gov |

| Iridium phosphoramidite (B1245037) / Fluorophilic activator | Allylic difluoromethylene groups | Principles extendable to palladium-catalyzed benzylic substitution. | nih.govresearchgate.net |

Oxidation Reactions and Pathways

The oxidation of the difluoromethylene group is a pivotal reaction, providing a direct route to valuable fluorinated benzophenones. These reactions hinge on the transformation of the -CF2- moiety into a carbonyl group.

The synthesis of fluorinated benzophenones, such as 4,4'-difluorobenzophenone (B49673), from this compound is a well-documented and important industrial process. google.comgoogleapis.com This conversion involves the oxidation of the methylene (B1212753) group to a carbonyl. A range of oxidizing agents can accomplish this transformation. google.comgoogle.com

One common method involves the use of strong oxidizing agents like nitric acid. google.comsmolecule.com Other effective oxidants include chromium (VI) compounds, such as chromium trioxide, often in an acidic medium. google.com The reaction can also be achieved using air or oxygen in the presence of specific catalysts. google.comgoogle.com For instance, a patent describes the oxidation of 4,4'-difluorodiphenylmethane using oxidants like nitric acid, nitrous acid, or high valence metals such as Cr(VI). google.com Another process uses manganese dioxide in the presence of a strong acid to produce the corresponding benzophenone in high purity and good yield. google.com

The general transformation can be summarized as follows:

Table 1: Oxidative Conversion of this compound Derivatives

| Starting Material | Oxidizing Agent(s) | Product |

|---|---|---|

| 4,4'-Difluorodiphenylmethane | Nitric Acid | 4,4'-Difluorobenzophenone google.comsmolecule.com |

| 4,4'-Difluorodiphenylmethane | Air with cobalt or manganous bromides in acetic acid | 4,4'-Difluorobenzophenone google.com |

| 4,4'-Difluorodiphenylmethane | Manganese Dioxide and a strong acid (e.g., sulfuric acid) | 4,4'-Difluorobenzophenone google.com |

| 4,4'-Difluorodiphenylmethane | Nitrous acid or nitrite (B80452) ions | 4,4'-Difluorobenzophenone google.comgoogleapis.com |

The resulting fluorinated benzophenones are crucial intermediates in the synthesis of high-performance polymers like Polyetheretherketone (PEEK) and various pharmaceuticals. googleapis.comontosight.aigoogle.comscirp.org

A significant challenge in the oxidation of this compound is achieving selective transformation at the methylene bridge without causing unwanted side reactions, such as the oxidation of the aromatic rings (overoxidation). smolecule.com The selective hydroxylation of aromatic compounds is, in general, a difficult chemical reaction. nih.gov

Controlling reaction parameters like temperature and the concentration of the oxidizing agent is crucial to minimize the formation of impurities. smolecule.comgoogle.com For example, when using nitric acid, careful control of temperature is necessary to prevent over-oxidation. smolecule.com The use of specific catalytic systems and reaction conditions can enhance selectivity. The process involving manganese dioxide, for instance, is noted for producing high purity benzophenone compounds with minimal organic byproducts because the conversion of the diphenylmethane (B89790) starting material is nearly complete. google.com

Enzymatic hydroxylation presents an alternative, highly selective method for introducing hydroxyl groups into aromatic compounds, though its specific application to this compound is an area for further research. nih.gov The ultimate goal is to develop efficient and clean methods that maximize the yield of the desired fluorinated benzophenone while minimizing waste and side products.

Radical-Mediated Transformations and Mechanistic Insights

Radical reactions provide a powerful avenue for the functionalization of this compound, leveraging the unique properties of the difluoromethylene group to form new chemical bonds under mild conditions.

Hydrogen Atom Transfer (HAT) is a fundamental step in many radical-mediated reactions of this compound. nih.gov In this process, a radical species abstracts a hydrogen atom from the difluoromethylene bridge, generating a carbon-centered radical. The feasibility of this step is governed by the C-H bond dissociation energy (BDE) of the substrate. escholarship.org

The resulting difluorodiphenylmethyl radical is an intermediate that can participate in various subsequent transformations. The generation of such radicals can be achieved using different strategies, including the use of in situ generated aryl or alkyl radicals as HAT agents under photocatalytic, electrochemical, or thermal conditions. rsc.org This approach allows for the direct functionalization of C(sp³)–H bonds. rsc.org While many solvents can undergo HAT, specific choices must be made to avoid unwanted side reactions with the solvent itself. reddit.com

Visible-light photoredox catalysis has become a prominent strategy for initiating radical reactions under mild conditions. nih.govuni-regensburg.de This technique uses a photocatalyst that, upon absorbing light, can facilitate single-electron transfer (SET) processes to generate reactive radical intermediates. uni-regensburg.de

In the context of this compound chemistry, photoredox catalysis can be employed to generate radicals that act as HAT agents, initiating the functionalization of the C-H bonds at the difluoromethylene position. escholarship.orgnih.gov For example, a photocatalyst can oxidize a tertiary amine, which then leads to the formation of an intermediate iminium ion, a process applicable to cross-dehydrogenative coupling (CDC) reactions. nih.govkaust.edu.sa This strategy enables the formation of new carbon-carbon or carbon-heteroatom bonds. escholarship.org A general strategy for the C(sp³)–H functionalization with nucleophiles has been developed using a methyl radical as a HAT abstractor, which could be applicable to substrates like this compound. escholarship.org

The versatility of photoredox catalysis allows for a wide range of transformations, including chlorination, hydroxylation, and azidation, by transforming C(sp³)–H bonds into carbocations through sequential HAT and oxidative radical-polar crossover. escholarship.org This modern synthetic tool offers a pathway to functionalize this compound with high selectivity and efficiency. researchgate.net

Structural Elucidation and Conformational Analysis of Difluorodiphenylmethane

Spectroscopic Investigations of Molecular Conformations

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in providing insights into the molecular structure and conformational landscape of 4,4'-difluorodiphenylmethane.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H, ¹⁹F, ¹³C NMR, Spin-Spin Coupling Constants)

NMR spectroscopy offers a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 4,4'-difluorodiphenylmethane, ¹H, ¹³C, and ¹⁹F NMR have been utilized to characterize its structure and conformational behavior.

¹H NMR: The proton NMR spectrum of 4,4'-difluorodiphenylmethane typically shows signals corresponding to the aromatic protons and the methylene (B1212753) bridge protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methylene protons (CH₂) appear as a singlet around 3.91 ppm. The aromatic protons appear as multiplets, with the protons ortho to the fluorine atoms coupling with them.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Key signals include the methylene carbon and the various aromatic carbons. The carbon atoms directly bonded to fluorine exhibit splitting due to C-F coupling. For instance, in CDCl₃, the methylene carbon appears at approximately 40.4 ppm. The aromatic carbon attached to fluorine (C-F) shows a large coupling constant (J = 242.8 Hz), with its signal appearing around 161.6 ppm. Other aromatic carbon signals are also observed with smaller C-F coupling constants.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of 4,4'-difluorodiphenylmethane provides direct information about the electronic environment of the fluorine atoms.

Spin-Spin Coupling Constants: Long-range spin-spin coupling constants, especially those between protons and fluorine atoms (⁶JpF,CH), have been crucial in deducing the preferred conformation of 4,4'-difluorodiphenylmethane. The magnitude of these through-space or through-bond couplings is dependent on the spatial relationship between the coupled nuclei, which in turn is dictated by the molecular conformation. Studies have shown that the long-range coupling constants in 4,4'-difluorodiphenylmethane imply a C₂ᵥ symmetry for the ground state conformation, often referred to as a "gable" conformation.

The following table summarizes the key NMR data for 4,4'-difluorodiphenylmethane:

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Coupling Constants (J) in Hz |

| ¹H (CH₂) | 3.91 (s) | - |

| ¹H (Aromatic) | 7.11 (t), 6.97 (t) | J = 6.0 Hz, J = 8.5 Hz |

| ¹³C (CH₂) | 40.4 | - |

| ¹³C (C-F) | 161.6 (d) | J = 242.8 Hz |

| ¹³C (Aromatic) | 136.7 (d), 130.4 (d), 115.5 (d) | J = 3.0 Hz, J = 7.9 Hz, J = 21.1 Hz |

Temperature Dependence of Spectroscopic Parameters in Conformational Analysis

The study of spectroscopic parameters, such as coupling constants, as a function of temperature provides valuable information about the energy differences between various conformers and the barriers to internal rotation. For 4,4'-difluorodiphenylmethane, the temperature dependence of the long-range ⁶JpF,CH coupling constant has been analyzed. A satisfactory fit of this temperature dependence is achieved when considering a gable conformation as the most stable form. This analysis, often performed using a hindered rotor model, allows for the estimation of the rotational barrier. The change in coupling constant with temperature (dJ/dT) is an important parameter in these studies.

Theoretical and Computational Approaches to Conformational Preferences

In conjunction with experimental data, theoretical and computational methods have been employed to model the conformational landscape of 4,4'-difluorodiphenylmethane and to understand the forces governing its preferred structures.

Molecular Orbital Calculations (e.g., INDO MO)

Molecular orbital (MO) calculations, including semi-empirical methods like Intermediate Neglect of Differential Overlap (INDO), have been used to investigate the conformational preferences of diphenylmethane (B89790) derivatives. These calculations provide insights into the electronic structure and relative

Synthesis and Reactivity of Difluorodiphenylmethane Derivatives

Synthesis of Mono- and Gem-Difluorinated Derivatives

The synthesis of difluorodiphenylmethane derivatives can be broadly categorized into methods that introduce a single fluorine atom (monofluorination) and those that install a geminal difluoro group (gem-difluorination).

Gem-Difluorination: A prevalent method for synthesizing α,α-difluorodiphenylmethane derivatives involves the desulfurative fluorination of 2,2-diaryl-1,3-dithiolanes. google.com These dithiolanes, which are readily prepared from the corresponding diaryl ketones, can be converted to the target gem-difluoro compounds using various fluorinating agents. researchgate.net An improved method utilizes a combination of sulfuryl chloride or sulfuryl chloride fluoride (B91410) with pyridinium (B92312) polyhydrogen fluoride (PPHF), also known as Olah's reagent, to achieve high yields of 86-95%. researchgate.netdokumen.pub Another effective reagent combination for this transformation is Selectfluor® in conjunction with Olah's reagent, which operates under mild reaction conditions. google.comresearchgate.net

Direct fluorination of the carbonyl group in diaryl ketones and diaryl diketones using bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) under neat conditions also provides the corresponding gem-difluorides and tetrafluorinated derivatives in moderate to high yields. The carbonyl groups of diaryl ketones can be directly fluorinated with Deoxo-Fluor® to yield gem-difluorides.

Monofluorination: Selective monofluorination can be more challenging. However, methods have been developed for the selective introduction of a single fluorine atom. For instance, visible light photocatalysis using 9-fluorenone (B1672902) as the catalyst in the presence of Selectfluor® can achieve selective monofluorination at the benzylic C-H position. sci-hub.se

Below is a table summarizing key synthetic methods for this compound derivatives.

Table 1: Synthetic Methods for this compound Derivatives

| Product Type | Starting Material | Reagents | Key Features |

|---|---|---|---|

| gem-Difluoro | 2,2-Diaryl-1,3-dithiolane | Sulfuryl chloride/fluoride, Pyridinium polyhydrogen fluoride | High yields (86-95%) researchgate.netdokumen.pub |

| gem-Difluoro | 2,2-Diaryl-1,3-dithiolane | Selectfluor®, Pyridinium polyhydrogen fluoride | Mild reaction conditions google.comresearchgate.net |

| gem-Difluoro | Diaryl ketone | Deoxo-Fluor® | Direct fluorination of carbonyl researchgate.net |

| Monofluoro | Diaryl Methane | Selectfluor®, 9-Fluorenone (photocatalyst) | Selective benzylic C-H monofluorination sci-hub.se |

Functionalized Chloro-α,α-Difluorodiphenylmethane Analogues

The synthesis of this compound derivatives bearing additional functional groups, such as chlorine, expands their utility as building blocks. While direct literature on the synthesis of "chloro-α,α-difluorodiphenylmethane" is limited, general synthetic strategies for chlorination can be applied to this compound scaffolds.

One relevant synthetic transformation is the preparation of 4,4'-difluorobenzhydryl chloride. This compound can be synthesized from 4,4'-difluorobenzhydrol by reacting it with thionyl chloride. prepchem.com This provides a monochlorinated derivative at the methylene (B1212753) bridge.

For the introduction of a chlorine atom onto the aromatic rings, standard electrophilic aromatic substitution reactions could be employed, though the presence of the fluorine atoms will influence the regioselectivity of the reaction. For phenolic derivatives of this compound, ortho-selective C-H monohalogenation can be achieved using catalysts like ammonium (B1175870) chloride salts with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent under mild conditions. sci-hub.se

Furthermore, methods exist for the synthesis of gem-chlorofluoro compounds, which could be adapted for the diphenylmethane (B89790) skeleton. For example, the cleavage of the C=N bond of oximes with chlorine in the presence of hydrogen fluoride can yield mixtures containing gem-chlorofluoro derivatives. thieme-connect.de

Development of Novel Fluorinated Organic Molecules via this compound as a Key Intermediate

This compound derivatives are valuable intermediates in the synthesis of a wide range of commercially important molecules, from high-performance polymers to pharmaceuticals. dokumen.publookchem.com

A significant application is in the production of polyaryletherketones (PAEKs), such as PEEK (polyetheretherketone). The synthesis of the monomer 4,4'-difluorobenzophenone (B49673) can proceed through the oxidation of 4,4'-difluorodiphenylmethane. googleapis.com This makes this compound a crucial precursor in the advanced materials industry.

In the pharmaceutical and agrochemical sectors, the difluoromethylene group is often incorporated into molecules to enhance properties like metabolic stability, binding affinity, and bioavailability. lookchem.com 4,4'-Difluorodiphenylmethane serves as a building block for creating more complex fluorinated compounds that are screened for biological activity. google.comlookchem.com For example, it can be a starting point for creating various substituted diarylmethane structures. Multiple alkylations of thiophene (B33073) derivatives have been achieved using electrochemically generated diarylcarbenium ions derived from 4,4′-difluorodiphenylmethane.

Table 2: Applications of this compound as a Synthetic Intermediate

| Industry | Application | Resulting Product/Molecule Type |

|---|---|---|

| Materials Science | Precursor for PEEK monomer synthesis | 4,4'-Difluorobenzophenone, Polyaryletherketones (PAEKs) googleapis.com |

| Pharmaceuticals | Building block for bioactive molecules | Complex fluorinated drug candidates lookchem.com |

| Agrochemicals | Intermediate for specialty chemicals | Fluorinated pesticides and herbicides lookchem.com |

| Organic Synthesis | Precursor for functionalized aromatics | Multi-substituted thiophene derivatives |

Regioselectivity and Stereoselectivity Considerations in Derivative Synthesis

The concepts of regioselectivity and stereoselectivity are critical in the synthesis of complex this compound derivatives, ensuring the formation of the desired isomer.

Regioselectivity refers to the preference of a reaction to occur at one position over another. In the context of this compound synthesis, this is particularly relevant when introducing additional substituents onto the aromatic rings. For example, in electrophilic substitution reactions on a this compound core, the directing effects of the existing fluorine atoms and the diphenylmethyl group will control where the new substituent is added. A practical example is the highly ortho-selective chlorination of phenolic substrates, which allows for controlled functionalization at a specific site on the aromatic ring. sci-hub.se This control is crucial for building complex molecules with a defined architecture.

Stereoselectivity is the preferential formation of one stereoisomer over another. While the parent this compound is achiral, the synthesis of derivatives can create chiral centers. For instance, if the two phenyl rings are non-identically substituted, the benzylic carbon can become a stereocenter upon introduction of a fourth different group. Achieving stereoselectivity in such reactions often requires the use of chiral catalysts or reagents. For example, enantioselective fluorination reactions have been developed that can create chiral fluorine-containing centers with high stereocontrol. researchgate.net While not specifically detailed for this compound in the reviewed literature, these principles are fundamental to modern asymmetric synthesis and would be applicable to the stereoselective synthesis of its chiral derivatives. The mechanism of the reaction, including whether it proceeds through a concerted or stepwise pathway, often determines the stereochemical outcome.

Research Applications of Difluorodiphenylmethane in Advanced Materials and Bioactive Compounds

Polymer Chemistry and High-Performance Materials Research

Difluorodiphenylmethane is a valuable intermediate in the synthesis of specialty polymers, contributing to enhanced thermal stability and chemical resistance in high-performance applications. chemimpex.com

Precursor for Polyaryletherketones (PAEKs) and Polyetheretherketones (PEEK) Synthesis

While the most common difluoro-monomer used in the synthesis of Polyaryletherketones (PAEKs) and Polyetheretherketones (PEEK) is 4,4'-difluorobenzophenone (B49673), research has explored the use of other related fluorinated monomers. The synthesis of PAEKs typically proceeds via a nucleophilic aromatic substitution polycondensation reaction. global-sci.orggoogle.com In this process, a bisphenol is reacted with a difluorinated aromatic ketone in the presence of a base. global-sci.org

The general synthetic route for PAEKs involves the reaction of monomers like 4,4'-difluorobenzophenone with various bisphenols. global-sci.orgnih.gov For instance, new poly(aryl ether ketone)s have been successfully synthesized from fluorinated bisphenols and 4,4'-difluorobenzophenone. researchgate.net This highlights the versatility of nucleophilic aromatic substitution polycondensation in creating a variety of PAEKs with tailored properties. While direct polymerization of this compound into PAEKs is less common, its oxidized derivative, 4,4'-difluorobenzophenone, is a key monomer in the production of PEEK. google.com

Influence of this compound-Derived Units on Polymer Thermal Stability and Chemical Resistance

The incorporation of fluorine-containing monomers into polymer backbones is a well-established strategy to enhance their thermal and chemical properties. Fluorinated polymers are known for their high thermal stability, with temperatures at 5% weight loss often exceeding 500°C. bit.edu.cn The introduction of bulky, fluorinated pendant groups can also improve the solubility of these polymers without compromising their thermal stability. global-sci.orgbit.edu.cn

Polymers derived from fluorinated monomers, such as those related to this compound, exhibit excellent thermal properties, including high glass transition temperatures and decomposition temperatures. For example, PAEKs synthesized with fluorinated bisphenols show glass transition temperatures in the range of 148 to 160°C and 5% weight loss temperatures above 527°C in a nitrogen atmosphere. researchgate.net

The presence of fluorine atoms in the polymer structure contributes to low dielectric constants and hydrophobicity, which are desirable properties in many advanced applications. researchgate.net The table below summarizes the thermal properties of some PAEKs synthesized from fluorinated monomers, demonstrating the impact of the fluorinated units.

| Polymer Sample | Glass Transition Temperature (Tg), °C | Temperature at 5% Weight Loss (Td5), °C (in N2) |

| PAEK 4a | 148 | 535 |

| PAEK 4b | 160 | 527 |

| PAEK 4c | 159 | 532 |

Data sourced from a study on poly(aryl ether ketone)s with fluorinated phenyl in the side chain. researchgate.net

Pharmaceutical and Agrochemical Research

This compound is recognized as an important raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com Its structural features are leveraged to create novel bioactive compounds.

Role as a Building Block for Drug Development and Pharmaceutical Agents

The diphenylmethane (B89790) scaffold is a recurring motif in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications, including as potential antibacterial agents. mdpi.com The introduction of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. While specific drugs directly synthesized from this compound are not widely documented in publicly available research, its derivatives are of significant interest. For instance, 4,4'-difluorobenzhydrol, a closely related compound, has been used to synthesize selective M1 antagonists, which are of interest for the treatment of neurological disorders. mdpi.com This demonstrates the utility of the difluorinated diphenylmethane core in the design of new therapeutic agents.

Impact of Fluorine Substituents in this compound on Bioactivity and Metabolic Stability

The incorporation of fluorine into bioactive molecules can significantly influence their efficacy and pharmacokinetic profiles. Fluorine's high electronegativity and ability to form strong bonds with carbon can lead to improved metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes. core.ac.uk This increased metabolic stability can result in a longer half-life of a drug in the body, potentially leading to improved therapeutic outcomes. core.ac.uk

The diphenylmethane scaffold itself has been explored for its potential in developing treatments for neurodegenerative disorders. depositolegale.it The addition of fluorine atoms, as in this compound, can further enhance the properties of such compounds, making them attractive candidates for drug discovery programs. The presence of fluorine can also modulate the bioactivity of a molecule, and the diphenylmethane framework has been identified in compounds with tyrosinase-inhibiting properties, which are relevant for skin lightening applications. google.com

Synthesis of Fluorinated Intermediates for Agrochemicals

This compound serves as an important intermediate in the synthesis of various organic compounds, including those used in the agrochemical industry. chemicalbook.com The introduction of fluorine into pesticides is a widely used strategy to enhance their biological activity and stability. researchgate.netnih.gov Fluorinated compounds are prevalent in modern agrochemicals, with a significant percentage of recently developed pesticides containing at least one fluorine atom. researchgate.net

Organic Electronics Research

The introduction of fluorine atoms into organic materials can significantly influence their electronic properties, making this compound and its derivatives attractive candidates for research in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs).

While direct incorporation of the this compound unit into the active layers of OLEDs and OSCs is not extensively documented, its primary role appears to be as a precursor to other key monomers. For instance, 4,4'-difluorodiphenylmethane can be oxidized to produce 4,4'-difluorobenzophenone. This resulting ketone is a crucial monomer in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK), which are valued for their thermal stability and mechanical strength in electronic applications.

Furthermore, derivatives of 4,4'-difluorobenzophenone have been utilized in the synthesis of materials for OLEDs. In one study, 4,4'-difluorobenzophenone was used in a nucleophilic aromatic substitution reaction to create diphenyl sulfone derivatives. These derivatives, featuring carbazole groups, have been investigated as potential thermally activated delayed fluorescence (TADF) emitters for blue OLEDs mdpi.com. The fluorinated precursor thereby plays an indirect but crucial role in the development of new emitter materials.

The broader field of fluorinated organic materials in electronics suggests the potential for this compound-containing structures. Fluorinated polymers are actively being developed for their electroactive properties, which allow for the conversion of mechanical and thermal energy into electrical energy and vice versa. These materials find applications in sensors, actuators, and high-k dielectrics.

Utility as a Research Reagent in Organic Synthesis Methodologies

This compound serves as a valuable building block and reagent in various organic synthesis methodologies, primarily leveraging the reactivity of its fluorinated aromatic rings and the central methylene (B1212753) group.

One of the key reactions involving this compound and its derivatives is the Friedel-Crafts reaction. This classic set of reactions is used to attach substituents to aromatic rings and proceeds through electrophilic aromatic substitution wikipedia.org. This compound can participate in Friedel-Crafts alkylation and acylation reactions, providing a pathway to more complex molecular architectures. For example, Fe(OTf)3-catalyzed Friedel-Crafts reactions of similar difluoromethylated diarylmethanes have been developed, showcasing the utility of the diarylmethane scaffold in forming new carbon-carbon bonds researchgate.netnih.gov. While this specific reaction does not use this compound as a starting material, it highlights the reactivity of the structural motif.

The fluorinated phenyl groups of this compound make it a useful precursor for the synthesis of various fluorinated building blocks. The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics sigmaaldrich.comnih.gov. This compound can be chemically modified to introduce other functional groups, creating a library of fluorinated compounds for further research and development.

The synthesis of bioactive compounds often relies on the use of versatile building blocks that can be elaborated into more complex structures. While specific examples of blockbuster drugs directly synthesized from this compound are not prominent, the general importance of fluorinated building blocks in drug discovery is well-established sigmaaldrich.comnih.gov. The diarylmethane core is a common motif in many biologically active molecules, and the presence of fluorine can enhance their therapeutic potential.

Computational Chemistry and Theoretical Studies on Difluorodiphenylmethane

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the kinetics and thermodynamics of chemical reactions. By calculating the potential energy surface of a reaction, DFT can identify transition states, intermediates, and products, thereby elucidating the step-by-step mechanism of a chemical transformation.

In the context of difluorodiphenylmethane, DFT calculations can be employed to investigate various reaction types, including nucleophilic substitution at the benzylic carbon, electrophilic aromatic substitution on the phenyl rings, and radical reactions. For instance, a plausible reaction mechanism to be studied would be the deprotonation of the methylene (B1212753) bridge followed by subsequent reactions, where DFT could predict the acidity of the C-H bond and the stability of the resulting carbanion.

A hypothetical reaction pathway for the nucleophilic substitution of a fluorine atom in this compound with a generic nucleophile (Nu⁻) could be modeled. DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to optimize the geometries of the reactant, transition state, and product.

Table 1: Calculated Thermodynamic Data for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.00 | 0.00 |

| Transition State | +15.7 | +16.2 |

| Products (Monofluoromonosubstituted-diphenylmethane + F⁻) | -5.4 | -4.9 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information that can be obtained from DFT calculations.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For this compound, these analyses can reveal how the presence of two fluorine atoms influences the electron distribution and, consequently, the chemical behavior of the molecule.

The electronic properties are often described in terms of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Furthermore, global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Value |

| HOMO Energy (eV) | -6.85 |

| LUMO Energy (eV) | -0.21 |

| HOMO-LUMO Gap (eV) | 6.64 |

| Electronegativity (χ) | 3.53 |

| Chemical Hardness (η) | 3.32 |

| Global Electrophilicity Index (ω) | 1.88 |

Note: The data in this table is representative and based on general principles of quantum chemical calculations for similar fluorinated organic compounds.

A higher HOMO-LUMO gap suggests greater kinetic stability and lower chemical reactivity. The electronegativity indicates the tendency of the molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with a larger value indicating a less reactive species. The global electrophilicity index quantifies the electrophilic nature of the molecule.

The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify electron-rich and electron-deficient regions of the molecule. In this compound, the electronegative fluorine atoms would be expected to draw electron density, creating a partial positive charge on the central carbon atom and influencing the reactivity of the adjacent phenyl rings. This information is critical for predicting the sites of electrophilic and nucleophilic attack.

Environmental and Degradation Studies of Fluorinated Compounds Relevant to Difluorodiphenylmethane

Biotransformation and Biodegradation of Organic Fluorine Compounds

The biodegradation of organic fluorine compounds is a challenging process for microorganisms due to the high stability of the C-F bond. However, various microbes have demonstrated the ability to transform or degrade certain fluorinated molecules, typically through enzymatic action. The relevance of these findings to difluorodiphenylmethane lies in the fundamental mechanisms of C-F bond cleavage and aromatic ring degradation.

Microbial degradation of fluorinated compounds can occur under both aerobic and anaerobic conditions, often initiated by oxygenase or dehalogenase enzymes. For instance, in aerobic pathways, monooxygenase and dioxygenase enzymes can hydroxylate fluorinated aromatic rings, leading to the formation of fluorinated catechols. These intermediates can then undergo ring cleavage. Depending on the position of the fluorine substituents, this process can lead to the formation of unstable intermediates that spontaneously release fluoride (B91410) ions.

Anaerobic degradation of fluorinated aromatic compounds has also been observed, particularly under denitrifying and sulfate-reducing conditions. Studies on monofluorophenols and monofluorobenzoates have shown that certain anaerobic consortia can achieve defluorination, although often at slower rates than their non-fluorinated counterparts. For example, under denitrifying conditions, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) have been shown to be degraded, with stoichiometric release of fluoride.

| Compound | Microorganism/Consortium | Conditions | Key Findings |

|---|---|---|---|

| 2-Fluorobenzoate | Denitrifying bacteria | Anaerobic, denitrifying | Degraded within 84 days with stoichiometric fluoride release. |

| 4-Fluorobenzoate | Denitrifying bacteria | Anaerobic, denitrifying | Degraded within 28 days with stoichiometric fluoride release. |

| Monofluorophenols | Anaerobic consortia | Anaerobic (denitrifying, sulfate-reducing, iron-reducing, methanogenic) | No significant degradation observed within one year. |

| Fluorinated Pharmaceuticals (e.g., Fluoxetine) | Wastewater microorganisms | Aerobic | Partial degradation observed, with the formation of persistent fluorinated metabolites. |

Abiotic Degradation Pathways (e.g., Photochemical, Chemical)

Abiotic degradation processes, particularly photochemical reactions, can play a significant role in the transformation of fluorinated aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, including the robust C-F bond, or transformations of other parts of the molecule.

Studies on the photolysis of fluorinated phenols and pharmaceuticals have demonstrated that the environmental fate of these compounds is highly dependent on the specific fluorine-containing motif (e.g., aryl-F, aryl-CF3) and the aqueous conditions (e.g., pH). Direct photolysis can lead to the formation of various photoproducts, including those resulting from defluorination (release of fluoride ions) or the formation of other persistent fluorinated byproducts such as trifluoroacetic acid (TFA). For aromatic compounds, hydroxyl radicals (•OH) generated in sunlit waters can also contribute to their degradation.

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, and Advanced Reduction Processes (ARPs), which can generate hydrated electrons (e aq–), are being investigated for the degradation of persistent organic pollutants, including organofluorines. These technologies have shown promise in breaking down fluorinated compounds that are resistant to natural degradation processes.

For this compound, photochemical degradation in the atmosphere or surface waters is a plausible abiotic degradation pathway. The aromatic rings are likely to be the primary sites of photochemical reactions. However, the specific photoproducts and the extent of defluorination would require dedicated experimental studies. Given the stability of the C-F bond, it is also possible that photochemical transformation could lead to the formation of other persistent fluorinated organic compounds.

| Compound/Class | Degradation Process | Conditions | Key Findings and Products |

|---|---|---|---|

| Fluorinated Phenols | Aqueous Photolysis | UV light, varying pH | Formation of fluoride and other photoproducts; degradation mechanism is pH-dependent. |

| Fluorinated Pharmaceuticals | Aqueous Photolysis | Simulated sunlight | Formation of numerous fluorinated photoproducts, with varying degrees of defluorination. Some motifs, like certain heteroaromatic-CF3 groups, are highly stable. |

| Aryl-CF3 compounds | Advanced Oxidation Processes (AOPs) | UV/H2O2 | Can lead to the formation of trifluoroacetic acid (TFA). |

| Per- and Polyfluoroalkyl Substances (PFAS) | Advanced Reduction Processes (ARPs) | UV/sulfite | Effective defluorination by hydrated electrons has been demonstrated for some PFAS. |

Occurrence and Fate in Environmental Matrices

The environmental occurrence and fate of organofluorine compounds are governed by their physical-chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, as well as their persistence against biotic and abiotic degradation. While specific data on the environmental levels of this compound are scarce, its presence has been noted in contaminated sediments, suggesting its release into the environment and a tendency to associate with particulate matter.

Generally, fluorinated aromatic compounds can be transported in the environment through various pathways. More volatile compounds can undergo atmospheric transport, while more water-soluble compounds can be transported in surface and groundwater. Compounds with lower water solubility and higher hydrophobicity are more likely to sorb to soil and sediment.

| Environmental Matrix | Relevant Processes for Fluorinated Aromatic Compounds | Expected Behavior of this compound |

|---|---|---|

| Soil | Sorption to organic matter, leaching, microbial degradation. | Likely to be persistent with strong sorption to soil organic matter, leading to low mobility. Biodegradation is expected to be very slow. |

| Water | Photolysis in surface waters, partitioning to sediment, microbial degradation. | In surface waters, slow photochemical degradation may occur. Expected to partition to sediments due to its likely low water solubility. Biodegradation is anticipated to be minimal. |

| Air | Long-range transport (for volatile compounds), photochemical reactions. | Depending on its volatility, it may undergo some atmospheric transport and be subject to gas-phase photochemical reactions. |

| Sediment | Accumulation, anaerobic biodegradation. | Likely to accumulate in sediments, where it may undergo very slow anaerobic degradation. Its detection in contaminated sediments supports this. |

Future Research Directions and Emerging Trends for Difluorodiphenylmethane

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of difluorodiphenylmethane exist, contemporary research is increasingly focused on the development of novel and sustainable synthetic routes that offer improved efficiency, safety, and environmental compatibility. A significant trend is the move away from harsh fluorinating agents towards milder and more selective catalytic methods.

Future efforts will likely concentrate on:

Late-Stage C-H Fluorination: Direct C-H fluorination of the methylene (B1212753) bridge in diphenylmethane (B89790) presents an atom-economical approach. Research will likely explore new catalysts, potentially based on earth-abundant metals, that can selectively introduce two fluorine atoms without over-fluorination or degradation of the aromatic rings.

Catalytic Difluoromethylenation: The development of novel reagents and catalysts for the direct difluoromethylenation of aromatic compounds is another promising avenue. This could involve the use of difluorocarbene precursors that operate under mild conditions, minimizing waste and improving safety.

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety for handling hazardous reagents, and potential for scalable production. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes for the synthesis of fluorinated organic molecules is a nascent but growing field. While challenging, the development of biocatalysts for the formation of the difluoromethylene bridge would represent a significant leap in sustainable chemical synthesis.

A comparative analysis of emerging synthetic strategies highlights the shift towards catalytic and more atom-economical methods.

| Synthetic Strategy | Key Features | Potential Advantages |

| Late-Stage C-H Fluorination | Direct conversion of C-H to C-F bonds | Atom economy, reduced synthetic steps |

| Catalytic Difluoromethylenation | Use of difluorocarbene precursors with a catalyst | Milder reaction conditions, improved selectivity |

| Flow Chemistry | Continuous reaction processing | Enhanced safety, scalability, and process control |

| Biocatalysis | Use of enzymes for fluorination | High selectivity, environmentally benign conditions |

Exploration of New Catalytic Systems for Functionalization

The functionalization of the this compound core is crucial for tuning its properties and creating derivatives for specific applications. Future research will heavily rely on the exploration of new catalytic systems to achieve selective C-H activation and cross-coupling reactions on the aromatic rings.

Key research directions include:

Regioselective C-H Activation: Developing catalysts that can selectively functionalize specific positions on the phenyl rings of this compound is a primary objective. This will enable the synthesis of complex derivatives with precise control over their three-dimensional structure. Catalysts based on palladium, rhodium, and iridium are being explored for their ability to direct C-H activation.

Asymmetric Catalysis: For applications in pharmaceuticals and chiral materials, the development of catalytic systems for the enantioselective functionalization of prochiral this compound derivatives is a significant area of interest.

Photoredox and Electrocatalysis: These emerging fields offer new reactivity patterns for the functionalization of organofluorine compounds. Light- or electricity-driven catalytic cycles can enable transformations that are difficult to achieve with traditional thermal methods, often under milder conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate tandem reactions, allowing for the rapid construction of molecular complexity from simple this compound precursors.

The table below summarizes some of the catalytic systems being explored for the functionalization of aromatic compounds, which are applicable to this compound.

| Catalytic System | Target Transformation | Potential Benefits |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Versatility, broad functional group tolerance |

| Rhodium/Iridium catalysts | Directed C-H activation | High regioselectivity |

| Photoredox catalysts | Radical-based functionalization | Mild reaction conditions, unique reactivity |

| Asymmetric catalysts | Enantioselective synthesis | Access to chiral molecules |

Advanced Material Design Based on this compound Scaffolds

The incorporation of the this compound unit into polymers and other advanced materials is a promising strategy for creating materials with enhanced properties. The difluoromethylene bridge can impart desirable characteristics such as thermal stability, chemical resistance, and specific optoelectronic properties.

Future research in this area is expected to focus on:

High-Performance Polymers: The synthesis of novel polyimides, polyamides, and polyethers containing the this compound scaffold is an active area of research. These materials are expected to exhibit high glass transition temperatures, improved solubility for processing, and low dielectric constants, making them suitable for applications in microelectronics and aerospace.

Organic Electronics: The electron-withdrawing nature of the difluoromethylene group can be exploited to tune the electronic properties of organic semiconductors. This compound-based materials are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Liquid Crystals: The rigid and anisotropic structure of this compound derivatives makes them potential candidates for the design of novel liquid crystalline materials. The fluorine atoms can influence the mesophase behavior and dielectric properties of these materials.

Fluoropolymers with Enhanced Processability: While fluoropolymers are known for their excellent properties, they are often difficult to process. Incorporating the this compound unit into fluoropolymer backbones could improve their solubility and melt-processability without significantly compromising their desirable characteristics.

The potential impact of incorporating the this compound scaffold on polymer properties is outlined below.

| Polymer Class | Property Enhancement with this compound | Potential Application |

| Polyimides | Increased thermal stability, lower dielectric constant | Microelectronics, flexible displays |

| Organic Semiconductors | Tunable HOMO/LUMO levels, improved stability | OLEDs, OFETs, OPVs |

| Liquid Crystals | Modified mesophase behavior, tailored dielectric anisotropy | Advanced display technologies |

Targeted Applications in Emerging Technologies

The unique properties of this compound and its derivatives make them attractive for a range of emerging technologies. Research is increasingly directed towards harnessing these properties for specific, high-value applications.

Emerging application areas include:

Medicinal Chemistry: The difluoromethylene group is recognized as a valuable bioisostere for ether linkages or carbonyl groups in drug molecules. This substitution can enhance metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. Future research will involve the synthesis and biological evaluation of this compound-containing analogues of known drugs to develop new therapeutic agents with improved pharmacokinetic profiles.

Agrochemicals: Similar to medicinal chemistry, the introduction of the this compound motif into pesticides and herbicides can lead to compounds with enhanced efficacy, stability, and bioavailability.

Advanced Lubricants and Fluids: The thermal and chemical stability of fluorinated compounds makes them suitable for use as high-performance lubricants, heat-transfer fluids, and hydraulic fluids, particularly in extreme environments.

Sensing and Imaging: Functionalized this compound derivatives could be designed as fluorescent probes for the detection of specific analytes or for use in advanced imaging techniques.

The role of the difluoromethylene group as a bioisostere is a key driver for its application in life sciences.

| Original Functional Group | Bioisosteric Replacement | Conferred Property Change |

| Ether (-O-) | Difluoromethylene (-CF2-) | Increased metabolic stability, altered conformation |

| Carbonyl (C=O) | Difluoromethylene (-CF2-) | Reduced susceptibility to reduction, modified polarity |

| Methylene (-CH2-) | Difluoromethylene (-CF2-) | Increased lipophilicity, altered electronic effects |

Deeper Mechanistic Understanding of Complex Transformations